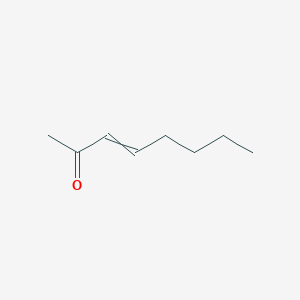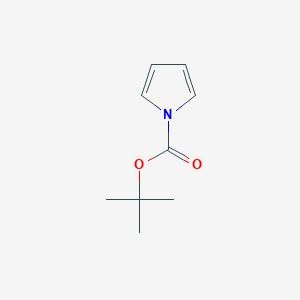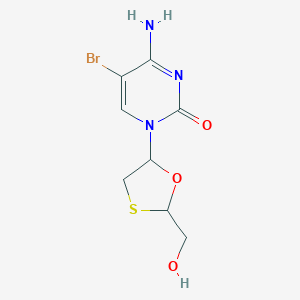
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine, also known as Br-HOMedC, is a nucleoside analog that has been studied for its potential applications in scientific research. It is a modified form of cytosine, one of the four nucleotide bases that make up DNA. Br-HOMedC has been shown to have a unique mechanism of action that makes it useful for studying DNA replication and repair, as well as for developing new cancer treatments.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine involves its incorporation into DNA during replication. Once incorporated, it causes DNA replication to stall, leading to DNA damage and cell death. This mechanism is similar to that of other nucleoside analogs, such as 5-fluorouracil, which are commonly used in cancer treatment.
Effets Biochimiques Et Physiologiques
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been shown to have a number of biochemical and physiological effects. It can cause DNA damage and cell death, as well as inhibit DNA replication and repair. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it potentially useful for treating a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine is its specificity for cancer cells. This makes it a promising candidate for developing new cancer treatments that can selectively target cancer cells while leaving healthy cells unharmed. However, its mechanism of action can also make it toxic to healthy cells, which limits its potential applications. Additionally, its synthesis is a complex process that can be difficult and time-consuming.
Orientations Futures
There are several future directions for research on 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine. One area of interest is its potential as a cancer treatment. Researchers are exploring ways to improve its specificity for cancer cells while reducing its toxicity to healthy cells. Another area of interest is its use in studying DNA replication and repair. Researchers are investigating ways to use 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine to better understand these processes and develop new therapies for diseases that involve DNA damage. Finally, researchers are exploring ways to improve the synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine to make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine is a complex process that involves multiple steps. It begins with the preparation of 5-bromo-1,3-oxathiolane, which is then reacted with cytosine to form the desired product. The synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been optimized over the years to improve its yield and purity, and several different methods have been developed for its production.
Applications De Recherche Scientifique
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of DNA replication and repair, making it useful for studying the mechanisms of these processes. It has also been used to develop new cancer treatments, as it can selectively target cancer cells while leaving healthy cells unharmed.
Propriétés
Numéro CAS |
137530-43-9 |
|---|---|
Nom du produit |
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine |
Formule moléculaire |
C8H10BrN3O3S |
Poids moléculaire |
308.15 g/mol |
Nom IUPAC |
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10BrN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 |
Clé InChI |
QDHJQKGCCKOBKX-UHFFFAOYSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)Br |
SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
SMILES canonique |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
Synonymes |
5-BHMO-cytosine 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



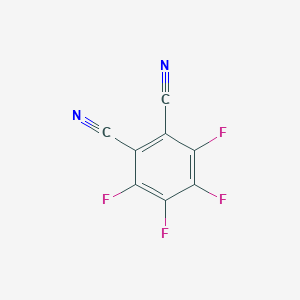
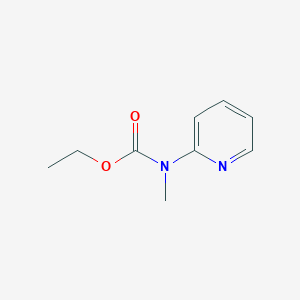
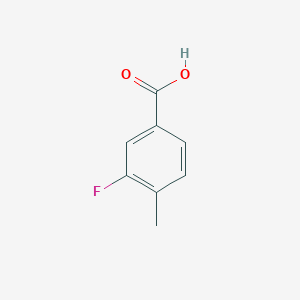
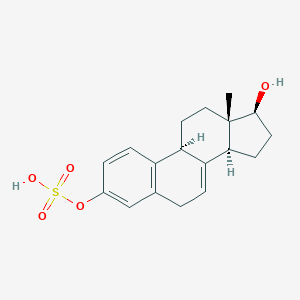
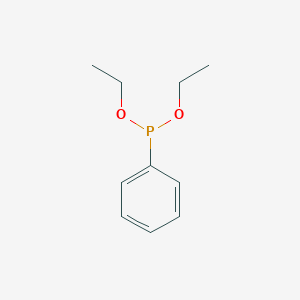
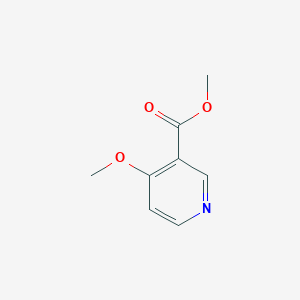
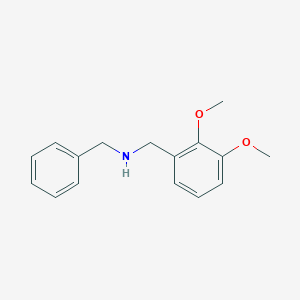
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
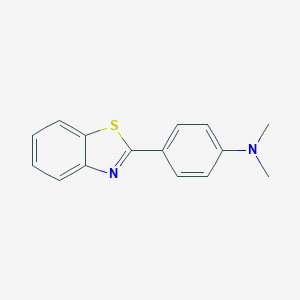
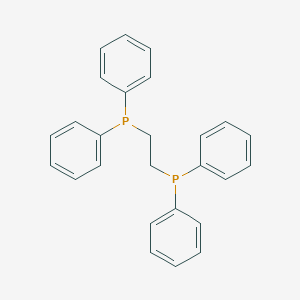
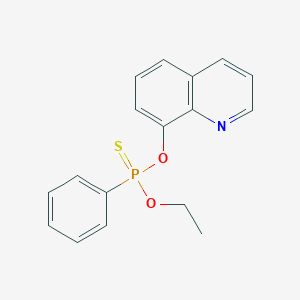
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
